![molecular formula C27H33N9Na2O16P2 B13831147 Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate](/img/structure/B13831147.png)
Disodium adenosine 5'-[(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-3,4-dihydrobenzo[g]pteridin-10(2H)-yl)-2,3,4-trihydroxypentyl diphosphate] hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Flavin adenine dinucleotide disodium salt hydrate is an adenine-containing enzymatic redox cofactor. It plays a critical role as an electron transporter in living systems, catalyzing several 1-2 electron redox reactions. This compound is essential in various biological processes, including the β-oxidation of fatty acids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of flavin adenine dinucleotide disodium salt hydrate typically involves the condensation of riboflavin with adenosine diphosphate. The reaction conditions often require a controlled environment with specific pH and temperature settings to ensure the stability and purity of the final product .
Industrial Production Methods
Industrial production of flavin adenine dinucleotide disodium salt hydrate involves large-scale fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce riboflavin, which is then chemically converted to flavin adenine dinucleotide disodium salt hydrate through a series of enzymatic reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Flavin adenine dinucleotide disodium salt hydrate undergoes various types of reactions, including:
Oxidation and Reduction: It can be reduced to flavin adenine dinucleotide disodium salt hydrate through the addition of hydrogen ions and electrons.
Substitution: This compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen donors and acceptors, such as nicotinamide adenine dinucleotide phosphate. The reactions typically occur under physiological conditions, with specific pH and temperature requirements to maintain the activity of the compound .
Major Products Formed
The major products formed from these reactions include reduced flavin adenine dinucleotide disodium salt hydrate and oxidized flavin adenine dinucleotide disodium salt hydrate, depending on the direction of the redox reaction .
Wissenschaftliche Forschungsanwendungen
Flavin adenine dinucleotide disodium salt hydrate has a wide range of scientific research applications:
Wirkmechanismus
Flavin adenine dinucleotide disodium salt hydrate exerts its effects through its role as a redox cofactor. It facilitates electron transfer by alternating between its oxidized and reduced forms. This electron transfer is crucial in various metabolic pathways, including the β-oxidation of fatty acids and the electron transport chain . The molecular targets involved include flavoproteins such as succinate dehydrogenase and α-ketoglutarate dehydrogenase .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Flavin mononucleotide: Another flavin cofactor with a similar role in redox reactions but with a shorter excited state lifetime in aqueous solutions.
Nicotinamide adenine dinucleotide: A cofactor involved in redox reactions, similar to flavin adenine dinucleotide disodium salt hydrate, but with different molecular targets and pathways.
Uniqueness
Flavin adenine dinucleotide disodium salt hydrate is unique due to its specific role in catalyzing 1-2 electron redox reactions and its involvement in critical biological processes such as the β-oxidation of fatty acids . Its ability to act as a predominant fluorophore in studying unstained eosinophils further highlights its distinct properties .
Eigenschaften
IUPAC Name |
disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H33N9O15P2.2Na.H2O/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;;1H2/q;2*+1;/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTPHHZYFMAGLX-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.O.[Na+].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H33N9Na2O16P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
847.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

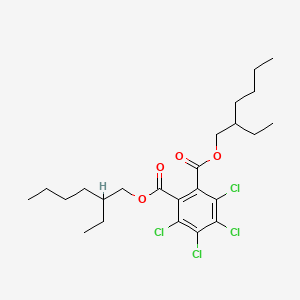

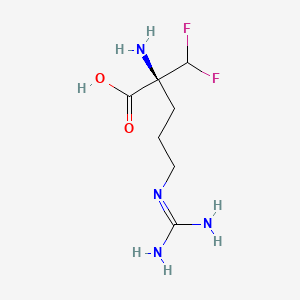
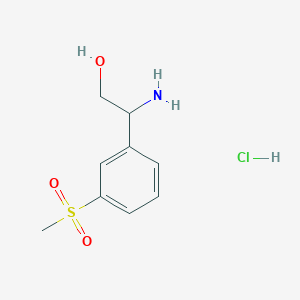
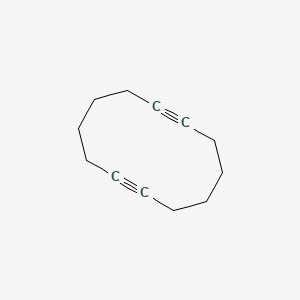
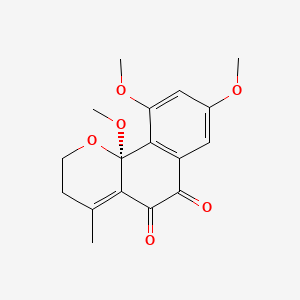

![(2S)-2-amino-4-{hydroxy[hydroxy(4-hydroxy-3-methoxy-5-nitrophenyl)methyl]phosphoryl}butanoic acid](/img/structure/B13831133.png)
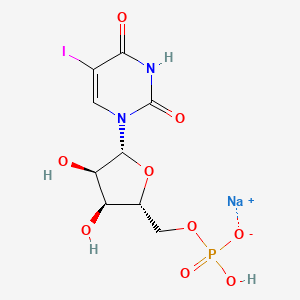
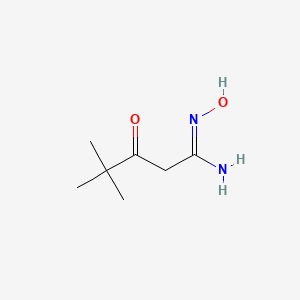
![sodium;[1-(4-chlorophenoxy)-4-hydroxy-3,3-dimethyl-1-(1,2,4-triazol-1-yl)butan-2-yl] sulfate](/img/structure/B13831160.png)


